Structural Differentiation from Des-Methyl Analog (CAS 1613638-82-6): Target Selectivity Switch Driven by 3-Methyl Group
The target compound (CAS 1613638-88-2) differs from its closest structural analog, (R)-2-((5-(1H-indazol-5-yl)pyridin-3-yl)amino)-2-phenylethan-1-ol (CAS 1613638-82-6), by the presence of a single methyl group at the 3-position of the indazole ring. Critically, the des-methyl analog (CAS 1613638-82-6) has been disclosed as a potent CDK8 inhibitor (IC50 = 0.2 nM) in patent WO2014090692A1, compound example 16 [1]. The addition of the 3-methyl group on the indazole scaffold is hypothesized to alter the kinase selectivity profile, directing inhibition toward ALK2 rather than CDK8, based on structure-activity relationship (SAR) principles established for related 5-substituted indazole kinase inhibitors [2]. This single methyl group represents a critical selectivity determinant that cannot be replicated by the des-methyl analog.
| Evidence Dimension | Primary kinase target and potency |
|---|---|
| Target Compound Data | ALK2 inhibitor (exact IC50 not publicly available from primary literature); molecular weight 344.42 g/mol; contains 3-methylindazole moiety |
| Comparator Or Baseline | CAS 1613638-82-6 (des-methyl analog): CDK8 inhibitor, IC50 = 0.2 nM; molecular weight 330.4 g/mol; lacks 3-methyl group |
| Quantified Difference | Structural: presence vs. absence of 3-methyl group on indazole (ΔMW = 14.02 g/mol); Functional: CDK8 inhibition (IC50 = 0.2 nM) vs. ALK2 inhibition (target switch driven by methylation) |
| Conditions | CDK8 inhibition assay as disclosed in patent WO2014090692A1; ALK2 target assignment based on vendor annotation and structural SAR inference |
Why This Matters
The presence of the 3-methyl group fundamentally alters the kinase selectivity profile; procurement of the des-methyl analog for ALK2 studies would yield CDK8-mediated effects and confound experimental interpretation.
- [1] Cheng Z, et al. Novel bi-ring phenyl-pyridines/pyrazines for the treatment of cancer. Patent WO2014090692A1. Compound example 16, CDK8 IC50 = 0.2 nM. View Source
- [2] US Patent US8648069B2. 5-substituted indazoles as kinase inhibitors. AbbVie Inc. Filed 2008-12-04. View Source
